molecular formula C23H16FN3O3S B2543962 N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide CAS No. 921532-86-7

N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide

Cat. No.: B2543962
CAS No.: 921532-86-7
M. Wt: 433.46
InChI Key: BZPHWFYGDWLNCT-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H16FN3O3S and its molecular weight is 433.46. The purity is usually 95%.
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Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities , particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FN3O3SC_{19}H_{18}FN_{3}O_{3}S, with a molecular weight of approximately 433.5 g/mol. The compound features a benzothiazole core, which is known for its diverse biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H18FN3O3SC_{19}H_{18}FN_{3}O_{3}S
Molecular Weight433.5 g/mol
CAS Number921532-86-7
Chemical ClassBenzothiazole Derivative

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit critical signaling pathways involved in cell proliferation and survival. Specifically, it may target the AKT and ERK pathways, leading to apoptosis in cancer cells.
  • Case Studies :
    • A study on benzothiazole derivatives demonstrated that certain analogs exhibited GI50 values as low as 0.4 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
    • Another investigation reported that derivatives similar to this compound showed significant inhibition of cell migration and decreased levels of inflammatory cytokines such as IL-6 and TNF-α .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. The compound may exert its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Findings :
    • Studies have shown that benzothiazole derivatives can reduce inflammation markers and promote apoptosis in inflammatory conditions.
    • The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for diseases characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison of Biological Activities

CompoundAnticancer Activity (GI50 µM)Anti-inflammatory Activity
This compoundTBDTBD
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine0.57 (MCF-7)Significant
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesTBDCOX inhibitory

Note: TBD = To Be Determined

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O3S/c1-29-17-9-4-6-14-12-18(30-21(14)17)22(28)27(13-15-7-2-3-11-25-15)23-26-20-16(24)8-5-10-19(20)31-23/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPHWFYGDWLNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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